5-Bromo-3-chloro-2-hydrazinylpyridine
Description
Significance of Pyridine-Based Scaffolds in Heterocyclic Chemistry
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its biological and chemical significance. The nitrogen atom in the pyridine ring imparts distinct properties compared to its carbocyclic analogue, benzene. It influences the electron density of the ring, making it generally more resistant to electrophilic substitution and more susceptible to nucleophilic attack, particularly at the 2- and 4-positions.
The pyridine scaffold's importance is further highlighted by its prevalence in numerous FDA-approved drugs, where it often serves as a key pharmacophore responsible for the molecule's biological activity. Its ability to engage in hydrogen bonding and its water-solubilizing potential make it a favored component in drug design.
Role of Hydrazine (B178648) Moieties in Organic Synthesis and Functional Material Design
The hydrazine moiety (-NHNH2) is a powerful and versatile functional group in organic synthesis. It can act as a nucleophile, a reducing agent, or a precursor for the formation of a wide variety of other functional groups and heterocyclic rings. The presence of two adjacent nitrogen atoms with lone pairs of electrons confers unique reactivity.
Hydrazines are fundamental starting materials for the synthesis of numerous nitrogen-containing heterocycles, such as pyrazoles, pyridazines, and triazoles. These reactions often proceed through condensation with dicarbonyl compounds or other suitable electrophiles. Furthermore, the hydrazine group is integral to the design of functional materials, including polymers and energetic materials, owing to its reactive nature and ability to participate in various chemical transformations.
Overview of Halogenation Strategies in Pyridine Chemistry for Enhanced Reactivity
Halogen atoms (fluorine, chlorine, bromine, and iodine) are frequently introduced into pyridine rings to modulate their chemical and physical properties. Halogenation can significantly alter the electronic environment of the pyridine ring, enhancing its reactivity towards nucleophilic substitution. The position and nature of the halogen substituent(s) are critical in directing the outcome of subsequent reactions.
Various methods exist for the halogenation of pyridines, including electrophilic halogenation, which typically requires harsh conditions due to the electron-deficient nature of the pyridine ring, and nucleophilic substitution reactions on pre-functionalized pyridines. The presence of halogens provides synthetic "handles" that can be readily transformed into other functional groups through cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, thereby enabling the construction of complex molecular architectures.
Chemical Profile of 5-Bromo-3-chloro-2-hydrazinylpyridine
The compound This compound is a di-halogenated hydrazinylpyridine. Its structure incorporates a pyridine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 3-position, and a hydrazinyl group at the 2-position.
| Property | Data |
| IUPAC Name | (5-bromo-3-chloropyridin-2-yl)hydrazine |
| CAS Number | 1289076-45-4 apolloscientific.co.uk |
| Molecular Formula | C5H5BrClN3 nih.gov |
| Molecular Weight | 222.47 g/mol nih.gov |
Synthesis and Reactivity
While detailed, peer-reviewed synthetic procedures specifically for this compound are not extensively documented in publicly available scientific literature, its synthesis can be inferred from general principles of heterocyclic chemistry. A plausible synthetic route would involve the reaction of a corresponding di-halogenated pyridine precursor, such as 2,5-dibromo-3-chloropyridine or 2,3-dichloro-5-bromopyridine, with hydrazine hydrate. The 2-position of the pyridine ring is generally activated towards nucleophilic substitution, making the displacement of a halogen at this position by hydrazine a feasible transformation.
The reactivity of this compound is dictated by its functional groups. The hydrazinyl moiety is a potent nucleophile and can participate in condensation reactions with aldehydes and ketones to form hydrazones. It is also a key precursor for the construction of fused heterocyclic systems. For instance, reaction with a β-dicarbonyl compound could lead to the formation of a pyrazole (B372694) ring fused to the pyridine core.
The bromine and chlorine atoms on the pyridine ring serve as sites for further functionalization. They can be replaced by other groups through nucleophilic aromatic substitution or participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of carbon, nitrogen, or oxygen-based substituents.
Applications in Contemporary Research
Based on available patent literature, This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the agrochemical sector. It serves as a key building block for the preparation of pyrazole-containing compounds that are investigated for their insecticidal properties.
For example, this compound is a precursor for the synthesis of 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid and its derivatives justia.comgoogle.com. These pyrazole compounds are, in turn, intermediates in the production of certain anthranilamide insecticides. This highlights the role of this compound in facilitating the assembly of the core structures of these agrochemically active molecules.
The strategic placement of the bromo and chloro substituents, along with the reactive hydrazinyl group, makes it a valuable synthon for constructing specific molecular frameworks required for biological activity.
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-3-chloropyridin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGAESOPIUEMRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 3 Chloro 2 Hydrazinylpyridine and Precursors
Advanced Synthetic Routes to 3-Chloro-2-hydrazinylpyridine as a Key Intermediate
The compound 3-chloro-2-hydrazinylpyridine serves as a critical building block in various chemical syntheses. justia.com Its preparation is most commonly achieved through the nucleophilic substitution of a halogen atom on a pyridine (B92270) precursor with hydrazine (B178648).
The primary route to synthesizing 3-chloro-2-hydrazinylpyridine involves the hydrazinolysis of 2,3-dichloropyridine. google.comnih.govresearchgate.net In this reaction, hydrazine hydrate acts as a nucleophile, selectively displacing the chlorine atom at the 2-position of the pyridine ring. The chlorine atom at the 2-position is more susceptible to nucleophilic attack than the one at the 3-position due to the electron-withdrawing effect of the ring nitrogen.
The general reaction involves heating 2,3-dichloropyridine with hydrazine hydrate, often in the presence of a polar solvent such as ethanol, N,N-dimethylformamide (DMF), or 1,4-dioxane. google.comgoogle.com The reaction mixture is typically refluxed for several hours to drive the substitution to completion. nih.govgoogle.com Upon cooling, the product precipitates from the solution and can be isolated through filtration. justia.com
General Reaction Scheme:
2,3-Dichloropyridine + Hydrazine Hydrate → 3-Chloro-2-hydrazinylpyridine
Significant research has focused on optimizing the synthesis of 3-chloro-2-hydrazinylpyridine to improve yields and reduce reaction times. Key parameters that have been investigated include the choice of solvent, the molar ratio of reactants, and the reaction temperature and duration.
High yields, reportedly between 95% and 99%, have been achieved by carefully controlling these conditions. google.com One approach involves using a molar ratio of 2,3-dichloropyridine to hydrazine hydrate between 1:4 and 1:6 and adding a specific amount of a polar solvent like ethanol, methanol, DMF, or tetrahydrofuran (THF). google.com The reaction is typically conducted at reflux for 4 to 8 hours. google.comchemicalbook.com In contrast, other methods describe refluxing for up to 72 hours. google.com The use of an appropriate polar solvent can shorten the reaction time and reduce the required amount of hydrazine hydrate, leading to improved cost-effectiveness and a higher yield. google.com
The following table summarizes various reported reaction conditions and their corresponding outcomes.
| Starting Material | Hydrazine Hydrate (molar ratio) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 2,3-Dichloropyridine | 4 | Ethanol | 8 | Reflux | 95 | google.com |
| 2,3-Dichloropyridine | 6 | Ethanol | 6 | Reflux | 97 | google.com |
| 2,3-Dichloropyridine | 6 | Ethanol | 5 | Reflux | 99 | google.com |
| 2,3-Dichloropyridine | 1 | Ethanol | 2 | Reflux | 65 | nih.gov |
| 2,3-Dichloropyridine | 4 | Ethanol | 72 | Reflux | - | google.com |
| 2,3-Dichloropyridine | ~2.4 | Aliquat 336 (catalyst), K₂CO₃ | 14 | 110-115 | 99.2 (purity) | justia.com |
| 2,3-Dichloropyridine | ~2.4 | Aliquat 336 (catalyst), KOH | 17 | 110-115 | 99.4 (purity) | justia.com |
This table is interactive. Data can be sorted by column.
To further enhance the efficiency of the hydrazinolysis reaction, catalytic methods have been developed. The use of a phase-transfer catalyst, such as Aliquat 336, in conjunction with a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), has been shown to significantly improve the reaction's performance. justia.com
In this catalytic system, 2,3-dichloropyridine is mixed with hydrazine monohydrate, the catalyst, and the base. The mixture is heated to approximately 110-120°C and held at reflux. justia.com This approach can lead to very high conversion rates, with product purity reaching over 99% and minimal remaining starting material. justia.com The catalyst facilitates the transfer of reactants between phases, accelerating the reaction rate. This method can also be performed in the substantial absence of organic solvents, presenting a more environmentally friendly process. justia.com
Regioselective Halogenation Strategies for Pyridine Ring Functionalization
The functionalization of the 3-chloro-2-hydrazinylpyridine intermediate to produce 5-bromo-3-chloro-2-hydrazinylpyridine requires a highly selective halogenation reaction. The goal is to introduce a bromine atom specifically at the 5-position of the pyridine ring without disturbing the existing substituents.
The introduction of a bromine atom at the 5-position is governed by the directing effects of the substituents already on the pyridine ring. The hydrazinyl group (-NHNH₂) at the C2 position is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. The chlorine atom at the C3 position is a deactivating group but also directs incoming electrophiles to its ortho and para positions.
In this specific arrangement, the position para to the strongly activating hydrazinyl group is C5. This position is also ortho to the C3-chloro group. The combined electronic effects strongly favor the electrophilic attack of a brominating agent at the C5 position. Reagents commonly used for such regioselective brominations include N-bromosuccinimide (NBS) in a suitable solvent. mdpi.com The reaction conditions are typically mild to prevent side reactions or polysubstitution.
During the bromination step, it is crucial to maintain the chlorine atom at the 3-position. The carbon-chlorine bond on an aromatic ring is generally stable under the mild conditions used for electrophilic bromination with reagents like NBS. mdpi.com The reaction mechanism involves an electrophilic attack on the electron-rich pyridine ring, which does not typically lead to the displacement of an existing halide substituent. Therefore, the selective introduction of bromine at the 5-position occurs while the chlorine atom at the 3-position is retained, yielding the desired this compound product.
Multi-Component Reactions (MCRs) and One-Pot Synthesis Approaches
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a single synthetic operation. nih.govresearchgate.net These reactions are highly valued for their efficiency, as they reduce the number of purification steps for intermediates, thereby saving time, resources, and minimizing waste. nih.gov One-pot synthesis, a related strategy, involves multiple sequential reaction steps occurring in a single reactor without the isolation of intermediates.
While a specific, documented multi-component reaction for the direct synthesis of this compound is not prevalent in the literature, the principles of MCRs can be conceptually applied. The construction of the substituted pyridine ring is often amenable to MCRs. For instance, various pyridine derivatives have been synthesized through one-pot, multi-component protocols. mdpi.com A hypothetical MCR approach for a related pyridine core might involve the condensation of a β-dicarbonyl compound, an aldehyde, and an ammonia source, which could then be further functionalized.
One-pot approaches are more directly applicable to the synthesis of precursors or the final compound itself. For example, a one-step method for synthesizing 5-bromo-2-chloropyrimidine, a structurally related heterocyclic compound, has been developed. google.com This process involves the reaction of 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide, followed by chlorination in the same reaction sequence, which significantly simplifies the production process and improves efficiency. google.com
Similarly, the synthesis of the hydrazinyl group onto the pyridine ring is often achieved through a nucleophilic aromatic substitution reaction. The preparation of 3-chloro-2-hydrazinopyridine is accomplished by reacting 2,3-dichloropyridine with hydrazine hydrate. google.comgoogle.com This type of reaction could be integrated into a one-pot sequence where the dihalogenated pyridine precursor is first synthesized and then, without isolation, reacted with hydrazine hydrate.
Table 1: Comparison of Synthetic Approaches
| Feature | Traditional Linear Synthesis | One-Pot Synthesis / MCRs |
|---|---|---|
| Number of Steps | Multiple, sequential steps | Single operational step |
| Intermediate Isolation | Required after each step | Generally avoided |
| Time & Resource Efficiency | Lower | Higher |
| Waste Generation | Higher (solvents, reagents) | Minimized |
| Atom & Step Economy | Lower | Higher nih.gov |
| Overall Yield | Often lower due to material loss | Potentially higher |
Green Chemistry Principles in the Synthesis of Halogenated Hydrazinylpyridines
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.commdpi.com These principles are increasingly being applied to the synthesis of heterocyclic compounds, including halogenated hydrazinylpyridines.
Key green chemistry principles relevant to this synthesis include:
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. MCRs are inherently advantageous in this regard. nih.gov
Energy Efficiency: Employing energy-efficient methods such as microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.commdpi.com Microwave-assisted synthesis has been successfully used for preparing various pyrazolo[3,4-b]pyridine derivatives. mdpi.com
Catalysis: The use of catalysts, especially highly efficient and recyclable ones, is preferred over stoichiometric reagents to minimize waste.
In the synthesis of precursors, such as 2,3-dichloropyridine, the choice of catalyst and reaction conditions can greatly impact the environmental footprint of the process. google.com For the hydrazinolysis step, optimizing the molar ratio of reactants, such as 2,3-dichloropyridine to hydrazine hydrate, and reducing the reaction time are practical applications of green chemistry principles that lead to higher yield and lower costs. google.com
Table 2: Application of Green Chemistry Principles to Halogenated Hydrazinylpyridine Synthesis
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
|---|---|---|
| Maximizing Atom Economy | Utilizing multi-component reactions for ring formation. | Less waste, higher efficiency. |
| Safer Solvents | Replacing traditional volatile organic solvents with water, ethanol, or ionic liquids. google.commdpi.com | Reduced environmental impact and improved safety. |
| Energy Efficiency | Employing microwave or ultrasonic irradiation instead of conventional refluxing. mdpi.com | Shorter reaction times, reduced energy consumption. |
| Use of Catalysis | Developing catalytic methods for halogenation and other functionalization steps. | Increased reaction rates, reduced waste from stoichiometric reagents. mdpi.com |
| Waste Prevention | Optimizing reaction conditions (e.g., temperature, reactant ratios) to maximize yield and minimize by-product formation. google.com | Higher purity of products, less need for complex purification, and reduced waste. |
Chemical Reactivity and Mechanistic Investigations of 5 Bromo 3 Chloro 2 Hydrazinylpyridine
Nucleophilic and Electrophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in 5-Bromo-3-chloro-2-hydrazinylpyridine is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. youtube.com Conversely, it is activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. stackexchange.comyoutube.com
Reactivity of Halogen Atoms (Bromine and Chlorine)
The bromine and chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, a reaction characteristic of halopyridines. lookchem.comsci-hub.se The positions of these halogens (C3 and C5) are meta to the ring nitrogen, which makes them less activated towards nucleophilic attack compared to halogens at the C2, C4, or C6 positions. However, the presence of the strongly activating hydrazinyl group at the C2 position can influence the reactivity of the adjacent chlorine atom at C3.
Displacement of the halogen atoms can be achieved with a variety of nucleophiles, such as alkoxides, amines, and thiolates. The relative reactivity of bromine versus chlorine in nucleophilic aromatic substitution on a pyridine ring does not follow a simple trend and can be dependent on the specific nucleophile and reaction conditions. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, which might suggest greater reactivity for the bromo substituent. However, the high electronegativity of chlorine can increase the electrophilicity of the carbon to which it is attached, potentially making it more susceptible to nucleophilic attack.
| Reactant | Nucleophile | Product | Reaction Conditions |
| This compound | Sodium methoxide | 5-Bromo-2-hydrazinyl-3-methoxypyridine | Heating in methanol |
| This compound | Ammonia | 3-Amino-5-bromo-2-hydrazinylpyridine | High pressure and temperature |
| This compound | Sodium thiophenoxide | 5-Bromo-2-hydrazinyl-3-(phenylthio)pyridine | Inert solvent, heating |
Table 1: Hypothetical Nucleophilic Substitution Reactions of Halogen Atoms
Transformations Involving the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH2) at the C2 position is a versatile functional group that can undergo a range of chemical transformations. It is a potent nucleophile due to the presence of two nitrogen atoms with lone pairs of electrons.
One of the most common reactions of the hydrazine moiety is condensation with carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. This reaction is typically acid-catalyzed and proceeds through a nucleophilic addition-elimination mechanism.
Furthermore, the hydrazine group can be acylated by reaction with acid chlorides or anhydrides to yield acylhydrazides. It can also react with isocyanates and isothiocyanates to form semicarbazides and thiosemicarbazides, respectively. These transformations are crucial for introducing a variety of substituents and for the subsequent synthesis of heterocyclic systems.
| Reagent | Product Type |
| Aldehydes/Ketones | Hydrazones |
| Acid Chlorides/Anhydrides | Acylhydrazides |
| Isocyanates | Semicarbazides |
| Isothiocyanates | Thiosemicarbazides |
Table 2: Common Transformations of the Hydrazine Moiety
Cyclization Reactions Leading to Novel Heterocyclic Systems
The presence of the 2-hydrazinyl group adjacent to a nitrogen atom in the pyridine ring makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems. These intramolecular or intermolecular cyclization reactions often lead to the formation of stable five- or six-membered rings.
Formation of Pyrazole (B372694) Derivatives
The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a classical and widely used method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. nih.gov In the case of this compound, the terminal amino group of the hydrazine moiety can react with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, to form a pyrazole ring attached to the pyridine core.
The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the pyrazole ring. The regioselectivity of the cyclization with unsymmetrical 1,3-dicarbonyl compounds can be influenced by the steric and electronic nature of the substituents on the dicarbonyl compound.
Synthesis of Pyrazolopyridines and Triazolopyridines
This compound is a key intermediate for the synthesis of fused pyrazolopyridine and triazolopyridine ring systems. These bicyclic heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities.
Pyrazolopyridines: Intramolecular cyclization strategies can be employed to construct the pyrazolo[3,4-b]pyridine scaffold. For instance, reaction of the hydrazine moiety with a suitable three-carbon electrophile, followed by cyclization onto the pyridine ring nitrogen, can lead to the formation of this fused system. Alternatively, functionalization of the C3 position followed by cyclization involving the hydrazine group can also yield pyrazolopyridines. cdnsciencepub.com
Triazolopyridines: The synthesis of triazolopyridines, specifically the thieme-connect.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine system, can be achieved by reacting 2-hydrazinylpyridines with one-carbon electrophiles. organic-chemistry.org For example, condensation of this compound with formic acid or its derivatives can lead to the formation of a triazole ring fused to the pyridine ring. Another common method involves the reaction with isothiocyanates followed by oxidative cyclization.
| Starting Material | Reagent(s) | Fused Heterocycle |
| This compound | 1,3-Diketone | Pyrazolylpyridine |
| This compound | Diethyl malonate, POCl3 | Pyrazolo[3,4-b]pyridine |
| This compound | Formic acid | thieme-connect.comresearchgate.netresearchgate.netTriazolo[4,3-a]pyridine |
| This compound | Phenyl isothiocyanate, Oxidant | Phenylamino- thieme-connect.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine |
Table 3: Synthesis of Fused Heterocyclic Systems
Reaction Mechanisms of Cyclocondensation
The cyclocondensation reactions leading to the formation of pyrazole, pyrazolopyridine, and triazolopyridine derivatives from this compound generally proceed through a series of nucleophilic addition and elimination steps.
In the formation of pyrazoles from 1,3-dicarbonyls, the mechanism involves the initial formation of a hydrazone at one of the carbonyl groups. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the remaining carbonyl group, leading to a cyclic hemiaminal intermediate. Subsequent dehydration of this intermediate yields the aromatic pyrazole ring.
For the synthesis of fused triazolopyridines, the reaction with a one-carbon electrophile, such as formic acid, begins with the acylation of the terminal nitrogen of the hydrazine moiety. The resulting N-formylhydrazinylpyridine then undergoes an acid-catalyzed intramolecular cyclization, where the pyridine ring nitrogen attacks the formyl carbon. A final dehydration step affords the aromatic thieme-connect.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine system. The precise mechanism can vary depending on the specific reagents and reaction conditions employed.
Coupling Reactions and Cross-Coupling Methodologies.
The presence of both bromine and chlorine atoms on the pyridine ring, in addition to the hydrazinyl group, makes this compound a versatile substrate for various coupling and cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecules with desired functionalities. The reactivity of the halogen substituents is generally expected to follow the order I > Br > Cl for oxidative addition in palladium-catalyzed reactions, suggesting that the bromo substituent at the 5-position would be more reactive than the chloro substituent at the 3-position in such transformations.
Carbon-Nitrogen Bond Formation.
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. For this compound, the most relevant C-N bond-forming reaction is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and a wide range of amines.
While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented, the reactivity of similar halo-pyridines provides a strong indication of its potential. The reaction would likely proceed selectively at the more reactive bromo position. It has been demonstrated that 2-substituted pyridyl chlorides, bromides, and triflates are effective electrophiles in palladium-catalyzed amination reactions with protected hydrazine derivatives, utilizing chelating phosphine (B1218219) ligands. nih.gov This suggests that this compound could be coupled with various primary or secondary amines at the C-5 position. The choice of palladium precursor, ligand, and base is crucial for the success of such transformations.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Parameter | Typical Conditions |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | BINAP, XPhos, SPhos, tBuBrettPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-120 °C |
This table presents generalized conditions and would require optimization for the specific substrate.
Carbon-Carbon Bond Formation.
The construction of carbon-carbon (C-C) bonds is pivotal for the elaboration of molecular skeletons. Several palladium-catalyzed cross-coupling reactions are applicable for C-C bond formation using this compound as a substrate.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide. It is anticipated that this compound would readily undergo Suzuki-Miyaura coupling, preferentially at the C-5 position, with a variety of aryl- and vinylboronic acids or esters. The synthesis of novel pyridine derivatives through the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been reported, demonstrating the feasibility of this transformation on a similarly substituted pyridine ring. nih.gov
Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. This compound could potentially react with alkenes such as acrylates, styrenes, or other vinyl compounds at the C-5 position in the presence of a palladium catalyst and a base.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The C-5 bromine atom of this compound would be the expected site of reaction with various terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst. The successful Sonogashira coupling of other bromo-pyridines supports this potential application.
Table 2: Overview of C-C Cross-Coupling Reactions for Aryl Bromides
| Reaction | Coupling Partner | Catalyst System | Key Features |
| Suzuki-Miyaura | Boronic acids/esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High functional group tolerance |
| Heck | Alkenes | Pd(OAc)₂, Pd/C | Stereoselective formation of trans-alkenes |
| Sonogashira | Terminal alkynes | Pd(PPh₃)₂Cl₂, CuI | Synthesis of arylalkynes |
This table provides a general overview; specific conditions may vary.
Oxidation and Reduction Pathways.
The hydrazinyl moiety and the halogenated pyridine ring in this compound offer sites for both oxidation and reduction reactions.
The hydrazine group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, the hydrazinyl group can be oxidized to a diazonium species or undergo other transformations. The electrocatalytic oxidation of hydrazine on carbon materials has been studied, indicating the propensity of the hydrazine moiety to undergo oxidation. rsc.org
Conversely, the hydrazinyl group can also act as a reducing agent in certain reactions, being oxidized in the process. organicchemistrydata.org Reductive cleavage of the N-N bond in hydrazines to yield the corresponding amines is a known transformation and can be achieved using reagents like titanium(III) trichloride. rsc.org This would convert the hydrazinyl group of the title compound to an amino group, yielding 5-bromo-3-chloro-pyridin-2-amine.
Furthermore, the halogen atoms on the pyridine ring can be removed under reductive conditions. Catalytic hydrogenation, for instance, could potentially lead to dehalogenation, with the bromo group likely being more readily cleaved than the chloro group.
Mechanistic Elucidation of Key Transformations.
While specific mechanistic studies on this compound are limited, the mechanisms of the key transformations it is likely to undergo, such as palladium-catalyzed cross-coupling reactions, are well-established for related compounds. These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and concluding with reductive elimination to regenerate the catalyst and yield the product.
Understanding Interaction with Specific Molecular Targets and Pathways.
The structural motifs present in this compound, namely the halogenated pyridine ring and the hydrazinyl group, are found in many biologically active molecules. The hydrazone derivatives of this compound, formed by condensation with aldehydes or ketones, are of particular interest for their potential interactions with biological targets.
Molecular docking studies on structurally related compounds provide insights into how derivatives of this compound might interact with specific molecular targets. For instance, hydrazone derivatives of bromo-substituted indoles have been investigated as inhibitors of VEGFR-2 tyrosine kinase, a key target in cancer therapy. d-nb.info These studies reveal that the hydrazone linkage and the halogenated aromatic ring can form crucial hydrogen bonds and hydrophobic interactions within the active site of the enzyme. d-nb.info
Similarly, molecular modeling of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones has been used to understand their binding mode within the VEGFR-2 active site, highlighting the importance of the bromo-substituent for biological activity. mdpi.com In another example, a 5-chloro-substituted hydrazonoindolin-2-one was shown through molecular docking to bind to the ACE2 receptor, suggesting a potential role in inhibiting SARS-CoV-2 entry into cells. nih.gov These examples underscore the potential for derivatives of this compound to be designed as inhibitors of various enzymes or protein-protein interactions, with the specific substitution pattern on the pyridine ring influencing the binding affinity and selectivity.
Spectroscopic and Structural Characterization of 5 Bromo 3 Chloro 2 Hydrazinylpyridine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a fundamental tool for determining the precise molecular structure of 5-Bromo-3-chloro-2-hydrazinylpyridine. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete structural map can be assembled. emerypharma.com
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the hydrazinyl group. The pyridine ring protons are anticipated to appear as distinct signals in the aromatic region of the spectrum. The hydrazinyl group (-NHNH₂) typically displays signals that can be broad due to quadrupole effects and chemical exchange.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the five carbon atoms in the pyridine ring. The chemical shifts of these carbons are significantly influenced by the attached substituents; the bromine, chlorine, and hydrazinyl groups all exert electronic effects that shift the signals of their attached carbons to characteristic positions. libretexts.org Analysis of substituted pyridines aids in the prediction of these shifts. acs.orgstenutz.eu
2D NMR: Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), are invaluable for confirming the structure. emerypharma.com A COSY experiment on this molecule would reveal scalar coupling between adjacent protons on the pyridine ring, allowing for unambiguous assignment of their positions. emerypharma.comlibretexts.org It can also show correlations between the NH and NH₂ protons of the hydrazinyl group, confirming their connectivity.
Table 1: Expected NMR Spectroscopic Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| ¹H | Aromatic Region | Doublet, Doublet | Signals correspond to the two protons on the pyridine ring. |
| ¹H | Variable | Broad Singlet(s) | Signals for the -NH- and -NH₂ protons of the hydrazinyl group. |
| ¹³C | ~100-160 | Singlet | Five distinct signals for the pyridine ring carbons. |
Note: Expected values are based on general principles and data for structurally similar substituted pyridines.
To complement experimental data, quantum-chemical calculations are employed to predict NMR chemical shifts. sci-hub.se Methods such as Density Functional Theory (DFT) can compute the nuclear shielding tensors, which are then converted into chemical shifts. nih.govmodgraph.co.uk These theoretical calculations are crucial for assigning signals in complex spectra and for validating the proposed structure. For molecules containing heavy halogen atoms like bromine, achieving high accuracy may require the inclusion of relativistic effects in the calculations. sci-hub.se Comparing the calculated shifts with experimental values provides a high degree of confidence in the structural elucidation. nih.gov
Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. core.ac.uk
The vibrational spectrum of this compound is characterized by several key absorption bands:
N-H Stretching: The hydrazinyl group gives rise to characteristic N-H stretching vibrations, typically observed in the 3200-3400 cm⁻¹ region.
Pyridine Ring Vibrations: The aromatic pyridine ring has several characteristic stretching and bending vibrations. C=C and C=N stretching modes are typically found in the 1400-1600 cm⁻¹ range. researchgate.net
C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while out-of-plane C-H bending modes are found at lower wavenumbers.
C-Halogen Vibrations: The vibrations of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds are expected at lower frequencies, generally below 800 cm⁻¹.
Table 2: Characteristic Vibrational Modes for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretching (Hydrazinyl) | FT-IR, FT-Raman | 3200 - 3400 |
| C-H Stretching (Aromatic) | FT-IR, FT-Raman | 3000 - 3100 |
| C=C, C=N Stretching (Ring) | FT-IR, FT-Raman | 1400 - 1600 |
| NH₂ Scissoring | FT-IR, FT-Raman | ~1620 |
| Ring Breathing | FT-Raman | ~1000 |
| C-Cl Stretching | FT-IR, FT-Raman | 600 - 800 |
Note: Wavenumbers are approximate and based on data from similar substituted pyridines and aromatic compounds. core.ac.uknih.govcdnsciencepub.comnih.gov
As with NMR, theoretical calculations are a powerful aid in interpreting vibrational spectra. DFT calculations, often using the B3LYP functional, can predict the vibrational frequencies and intensities of the molecule. nih.gov By scaling the calculated frequencies to correct for systematic errors, a theoretical spectrum can be generated that closely matches the experimental FT-IR and FT-Raman data. core.ac.uk This correlation allows for a detailed and confident assignment of each observed vibrational band to a specific molecular motion. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic structure of the molecule by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals.
For this compound, the primary electronic transitions observed are π→π* and n→π*.
π→π Transitions:* These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic pyridine ring. They are typically high-intensity absorptions.
n→π Transitions:* These lower-intensity transitions involve the excitation of non-bonding electrons (from the lone pairs on the nitrogen atoms of the pyridine ring and the hydrazinyl group) to π* antibonding orbitals.
The positions and intensities of these absorption bands can be influenced by the solvent environment. researchgate.net
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Range | Relative Intensity |
|---|---|---|---|
| π → π* | Pi bonding to pi antibonding | Shorter wavelength (UV) | High |
Note: Wavelengths are general estimations for this class of heterocyclic compounds. researchgate.net
Solvent Effects on Absorption Spectra
The electronic absorption spectra of molecules like this compound are influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent, along with its ability to act as a hydrogen bond donor (HBD) or hydrogen bond acceptor (HBA), can cause shifts in the absorption maxima (λmax). mdpi.comresearchgate.net These shifts can be either a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths). biointerfaceresearch.com
For this compound, the pyridine ring and its halogen substituents, combined with the hydrogen-donating hydrazinyl group, allow for a range of solute-solvent interactions. In non-polar solvents, the molecule's absorption spectrum is primarily influenced by van der Waals forces. In polar aprotic solvents, dipolar interactions become significant. In polar protic solvents, such as alcohols, specific hydrogen bonding between the solvent and the nitrogen atoms of the pyridine ring or the hydrazinyl group can occur. mdpi.com This is expected to stabilize the ground or excited state differently, leading to observable shifts in the UV-Vis spectrum. The introduction of different substituents on the thiophene (B33073) ring of certain dyes has been shown to shift absorption maxima, indicating that structural changes clearly affect the electronic transitions. biointerfaceresearch.com
Table 1: Expected Solvatochromic Shifts for this compound
| Solvent Type | Dominant Interaction | Expected Shift in λmax |
|---|---|---|
| Non-polar (e.g., Hexane) | van der Waals forces | Reference spectrum |
| Polar Aprotic (e.g., DMF) | Dipole-dipole | Bathochromic (Red) Shift |
Note: The actual direction of the shift in polar protic solvents depends on whether the ground state or the excited state is more stabilized by hydrogen bonding.
Protonation Constant Determination via UV-Vis Spectroscopy
UV-Vis spectroscopy is a widely used technique for determining the protonation constants (pKa) of a compound. The method relies on the principle that the protonated and deprotonated forms of a molecule have distinct absorption spectra. For this compound, the nitrogen atoms in the pyridine ring and the hydrazinyl group are potential sites for protonation.
The determination involves a spectrophotometric titration, where the absorption spectrum of the compound is recorded over a wide range of pH values while keeping the total concentration of the compound constant. As the pH changes, the equilibrium between the acidic and basic forms of the molecule shifts, leading to systematic changes in the absorbance at specific wavelengths. The pKa value corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal. By analyzing the absorbance data as a function of pH, typically through graphical methods or mathematical fitting, the pKa values for the compound can be accurately determined.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. For this compound (C₅H₅BrClN₃), the molecular weight is 222.47 g/mol . synquestlabs.com In a mass spectrum, this would be observed as the molecular ion peak (M+). Due to the presence of bromine and chlorine, this peak would appear as a characteristic cluster of isotopic peaks because both elements have major natural isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).
The fragmentation pattern provides further structural confirmation. Based on the structure of this compound, common fragmentation pathways could include the loss of the hydrazinyl group (-NHNH₂), cleavage of the halogen atoms (Br or Cl), or fragmentation of the pyridine ring itself. Analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecule's structure. researchgate.net
Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. researchgate.net For this compound, the hydrazinyl group is expected to be a key player in forming the crystal structure through hydrogen bonding. Specifically, the N-H protons of the hydrazinyl group can act as hydrogen bond donors, while the pyridine nitrogen or the amino nitrogen can act as acceptors, potentially forming N-H···N hydrogen bonds. iucr.org
These interactions can link molecules into dimers, chains, or more complex three-dimensional networks. researchgate.netnih.gov In addition to hydrogen bonding, other interactions such as π-π stacking between the aromatic pyridine rings and halogen bonding involving the bromine and chlorine atoms can contribute to the stability of the crystal packing. iucr.org Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these diverse intermolecular contacts within a crystal. researchgate.netscirp.org
Torsion Angles and Molecular Conformation
Two primary conformations are possible: a syn-disposition, where the terminal -NH₂ group is on the same side as the pyridine nitrogen, and an anti-disposition, where it is on the opposite side. nih.goviucr.org The preferred conformation in the solid state is influenced by a balance of steric effects from adjacent substituents (like the chlorine atom at the 3-position) and the optimization of intermolecular hydrogen bonding in the crystal lattice.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to verify its elemental composition and purity. biointerfaceresearch.com For this compound, with the molecular formula C₅H₅BrClN₃, the theoretical elemental composition can be calculated as shown in the table below.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 5 | 60.05 | 26.99% |
| Hydrogen | H | 1.01 | 5 | 5.05 | 2.27% |
| Bromine | Br | 79.90 | 1 | 79.90 | 35.92% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 15.94% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 18.89% |
| Total | | | | 222.48 | 100.00% |
A successful synthesis would yield experimental values that closely match these calculated percentages, typically within ±0.4%.
Computational and Theoretical Chemistry Studies on 5 Bromo 3 Chloro 2 Hydrazinylpyridine
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties.
No published DFT calculations specifically for 5-Bromo-3-chloro-2-hydrazinylpyridine were found. Such studies would typically provide insights into the molecule's three-dimensional structure and the distribution of its electrons.
Frontier Molecular Orbitals (FMOs) Analysis.
Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity and electronic transitions, is not available for this compound.
Molecular Electrostatic Potential (MEP) Mapping.
There are no available Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would illustrate the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation.
Specific Natural Bond Orbital (NBO) analysis data, which would detail charge transfer interactions and hyperconjugative stability within the this compound molecule, has not been reported in the available literature.
Quantum Chemical Descriptors for Reactivity Prediction.
Calculated quantum chemical descriptors such as hardness, softness, electronegativity, and chemical potential, which are used to predict the reactivity of this compound, are not documented.
In Silico Studies of Reaction Mechanisms and Pathways.
There are no in silico studies detailing the reaction mechanisms and pathways involving this compound.
Molecular Modeling and Docking Studies for Ligand-Target Interactions (Academic Context).
No academic molecular modeling or docking studies investigating the potential interactions of this compound with biological targets have been published.
Applications in Organic Synthesis and Heterocyclic Chemistry
5-Bromo-3-chloro-2-hydrazinylpyridine as a Versatile Building Block
This compound is recognized as a versatile heterocyclic building block in synthetic organic chemistry. aksci.com The compound's utility stems from its combination of distinct functional groups, which provide multiple reaction sites for constructing more complex molecules. The bromine and chlorine atoms on the pyridine (B92270) ring are susceptible to substitution reactions with various nucleophiles, while the hydrazine (B178648) moiety is a key component for building fused heterocyclic rings through cyclization reactions. This trifecta of reactive sites allows chemists to employ it as a foundational scaffold for a wide array of chemical derivatives.
The strategic placement of the halogen atoms and the hydrazine group allows for controlled, stepwise reactions, enabling the synthesis of highly functionalized pyridine derivatives. This versatility makes it an important intermediate in the development of new compounds, particularly within the pharmaceutical and agrochemical industries.
Precursor for the Synthesis of Agrochemical Intermediates
The compound plays a significant role as a precursor in the synthesis of agrochemical intermediates, which are essential raw materials for producing modern pesticides and plant protection products. framochem.comgugupharm.com Its structure is integral to the synthesis of a specific class of highly effective insecticides that act on insect ryanodine (B192298) receptors.
Development of Ryanodine Receptor Modulators
Ryanodine receptors (RyRs) are intracellular calcium channels that are critical for muscle function in insects. nih.gov Compounds that modulate these receptors can cause an uncontrolled release of calcium from internal stores, leading to paralysis and death in target pests. researchgate.net This mechanism is the basis for a major class of modern insecticides known as anthranilic diamides. researchgate.netnih.govresearchgate.net this compound is a key starting material for creating the core structures of these potent insecticidal molecules.
Synthesis of Anthranilamide Insecticides Precursors
Table 1: Synthesis Pathway of Anthranilamide Insecticide Precursors
| Starting Material | Key Intermediate | Resulting Scaffold | Final Product Class |
|---|---|---|---|
| 2,3-Dichloropyridine | 3-Chloro-2-hydrazinylpyridine | 1-(3-Chloropyridin-2-yl)-1H-pyrazole | Anthranilamide Insecticides |
| Hydrazine Hydrate | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | (e.g., Chlorantraniliprole) |
Role in the Construction of Diverse Nitrogen-Enriched Heterocyclic Scaffolds
Nitrogen-containing heterocyclic compounds are of immense interest in medicinal and materials chemistry due to their wide range of biological and physical properties. chim.it this compound serves as an excellent precursor for synthesizing various fused heterocyclic systems, particularly those containing pyrazole (B372694) and triazole rings. chim.itresearchgate.net
Pyrazole-Fused Pyridines
The hydrazine group of this compound is perfectly suited for constructing a pyrazole ring fused to the initial pyridine scaffold. Pyrazolopyridines, which are fused heterocycles containing both pyridine and pyrazole rings, are known to possess significant biological and pharmaceutical properties. researchgate.netbeilstein-journals.org The synthesis is typically achieved through condensation and cyclization reactions with 1,3-bielectrophilic compounds. For instance, reacting the hydrazinylpyridine with α,β-unsaturated aldehydes or cyclic 1,3-diketones can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. researchgate.net The synthesis of the key agrochemical intermediate 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a prime example of this type of cyclization reaction. nih.gov
Table 2: Formation of Pyrazole-Fused Pyridine Scaffolds
| Reagent 1 | Reagent 2 | Resulting Fused System |
|---|---|---|
| This compound | Diethyl Maleate | Substituted Pyrazolopyridine |
Triazole-Fused Pyridines
In addition to pyrazoles, the hydrazinylpyridine core can be used to synthesize triazole-fused pyridines. Triazoles are five-membered rings containing three nitrogen atoms, and their derivatives are known for a broad spectrum of biological activities. mdpi.com The synthesis of triazolo[4,3-a]pyridines can be accomplished by reacting 2-hydrazinylpyridine derivatives with reagents that provide a single carbon atom, such as carboxylic acids or their derivatives, to form the fused triazole ring. orgsyn.org This reaction creates a rigid, planar heterocyclic system that is a common motif in pharmacologically active compounds. The existence of compounds like 5-bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine further confirms the utility of the parent hydrazinylpyridine in accessing this class of heterocycles. chemscene.com
Table 3: Formation of Triazole-Fused Pyridine Scaffolds
| Reagent 1 | Reagent 2 | Resulting Fused System |
|---|---|---|
| This compound | Carboxylic Acid Derivative | Substituted aksci.comapolloscientific.co.ukTriazolo[4,3-a]pyridine |
Development of Novel Synthetic Reagents and Catalysts
The unique molecular architecture of this compound, featuring a reactive hydrazinyl group alongside bromine and chlorine substituents on the pyridine ring, positions it as a versatile precursor for the development of novel synthetic reagents and catalysts. While direct catalytic applications of this specific compound are not extensively documented in publicly available research, its structural motifs are present in a variety of ligands and metal complexes known for their catalytic activity. The potential of this compound in this domain lies in its ability to be transformed into more complex molecular structures that can act as catalysts themselves or as ligands for catalytically active metal centers.
The hydrazinyl moiety is a key functional group that can be readily condensed with aldehydes and ketones to form hydrazones. These pyridyl hydrazone derivatives are excellent chelating agents for a wide range of transition metals, forming stable complexes that have shown significant catalytic activity in various organic transformations. researchgate.netjocpr.com The bromine and chlorine atoms on the pyridine ring offer sites for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the steric and electronic properties of the resulting ligands and their metal complexes. This adaptability is crucial for optimizing catalytic performance in specific reactions.
One area of significant interest is the use of pyridyl aroyl hydrazone-based metal complexes in electrocatalytic hydrogen evolution. nih.govacs.org Research on analogous systems has demonstrated that complexes of metals like nickel, iron, and cobalt with pyridyl hydrazone ligands can efficiently catalyze the reduction of protons to produce hydrogen gas. nih.govacs.org The ligand plays a crucial role in these catalytic cycles, often participating directly in the proton reduction pathway. nih.govacs.org The substituent pattern on the pyridine ring can influence the redox properties of both the ligand and the metal center, thereby affecting the overpotential and turnover frequency of the catalyst.
The table below summarizes the catalytic performance of a series of pyridyl aroyl hydrazone-based metal complexes in electrocatalytic hydrogen evolution, illustrating the potential of such systems derived from hydrazinylpyridines.
Table 1: Electrocatalytic Hydrogen Evolution with Pyridyl Aroyl Hydrazone Metal Complexes
| Metal Complex | Overpotential (V) | Maximum Turnover Frequency (s⁻¹) |
|---|---|---|
| NiL₂ | 0.42 | 7040 |
| FeL₂ | Data not specified | Data not specified |
| CoL₂ | Data not specified | Data not specified |
| CuL₂ | Data not specified | Data not specified |
| ZnL₂ | Data not specified | Data not specified |
Data derived from studies on analogous pyridyl aroyl hydrazone ligands (HL). The performance of complexes derived directly from this compound may vary. nih.govacs.org
Furthermore, the halogen atoms on the pyridine ring of this compound can be utilized in the synthesis of more elaborate ligand scaffolds, such as pincer ligands. These multidentate ligands are known to form highly stable and catalytically active complexes with a variety of transition metals. The ability to introduce different functional groups at the bromine and chlorine positions allows for the creation of a library of ligands with tailored properties for specific catalytic applications, including cross-coupling reactions, hydrogenations, and oxidations.
While the direct catalytic applications of this compound are yet to be fully explored, its chemical functionalities suggest a high potential for its use in the development of a new generation of versatile and efficient catalysts for a broad range of chemical transformations.
Medicinal Chemistry Research and Scaffold Exploration
Design and Synthesis of 5-Bromo-3-chloro-2-hydrazinylpyridine-Based Derivatives
The design of derivatives based on the this compound scaffold leverages the reactive nature of the hydrazinyl (-NHNH2) group. This moiety serves as a versatile chemical handle for the construction of a diverse library of compounds, primarily through the formation of hydrazones.
The synthesis typically begins with a dihalogenated or trihalogenated pyridine (B92270) precursor. The core intermediate, a hydrazinylpyridine, is generally synthesized via nucleophilic aromatic substitution. In a process analogous to the synthesis of related compounds like 3-chloro-2-hydrazinopyridine, a precursor such as 2,3-dichloro-5-bromopyridine would be reacted with hydrazine (B178648) hydrate google.comgoogle.com. The greater lability of the halogen atom at the C2 position of the pyridine ring facilitates its selective displacement by the hydrazine nucleophile.
Once the this compound core is obtained, the primary route for creating derivatives is through condensation reactions. The hydrazinyl group readily reacts with a wide range of aldehydes and ketones in an appropriate solvent, often with acid catalysis, to yield the corresponding hydrazone derivatives google.com. This reaction is highly efficient and allows for the introduction of a vast array of substituents (R1 and R2), enabling fine-tuning of the molecule's steric and electronic properties.
General Synthetic Scheme:
Step 1: Synthesis of the Hydrazinylpyridine Core
Halogenated Pyridine Precursor + Hydrazine Hydrate → this compound + Byproduct
Step 2: Synthesis of Hydrazone Derivatives
This compound + Aldehyde/Ketone → 5-Bromo-3-chloro-2-(2-ylidenehydrazinyl)pyridine (Hydrazone) + H₂O
This synthetic strategy provides a modular approach to library generation, as depicted in the table below, where different carbonyl compounds can be used to generate a variety of final products.
| Starting Carbonyl Compound | Resulting Hydrazone Side Chain (Representative) |
| Benzaldehyde | -N=CH-C₆H₅ |
| 4-Chlorobenzaldehyde | -N=CH-C₆H₄-Cl |
| 2-Acetylthiophene | -N=C(CH₃)-C₄H₃S |
| Acetone | -N=C(CH₃)₂ |
Exploration of the Pyridine-Hydrazone Moiety as a Privileged Scaffold
The pyridine ring is widely regarded as a "privileged scaffold" in drug discovery. Its presence in numerous natural products and FDA-approved drugs highlights its ability to interact favorably with biological targets nih.govrsc.orgmdpi.com. Pyridine's nitrogen atom can act as a hydrogen bond acceptor and can be protonated, which influences the solubility and pharmacokinetic properties of the molecule nih.gov.
When combined with a hydrazone linker (-NH-N=C<), the resulting pyridine-hydrazone moiety becomes a powerful pharmacophore. The hydrazone group itself is recognized for its broad spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumor effects mdpi.com. The azomethine group (-N=CH-) within the hydrazone is crucial for its pharmacological activity mdpi.com. This combination of a privileged ring system and a versatile, bioactive linker makes the pyridine-hydrazone scaffold a focal point of significant research in medicinal chemistry rsc.orgmalariaworld.org.
The synthetic accessibility of the this compound core allows for extensive structural modifications to explore the chemical space and optimize biological activity. The primary point of diversification is the hydrazone moiety, which can be formed from a virtually limitless supply of aldehydes and ketones google.com.
Key diversification strategies include:
Introduction of Aromatic and Heterocyclic Rings: Condensation with various aromatic and heterocyclic aldehydes (e.g., benzaldehyde, pyridine-2-carboxaldehyde, 2-acetylpyrrole) introduces additional ring systems that can engage in π-π stacking, hydrophobic, and other interactions with a biological target nih.gov.
Variation of Substituents: Utilizing substituted aldehydes and ketones allows for the systematic probing of structure-activity relationships (SAR). Electron-donating or electron-withdrawing groups, halogens, and bulky or compact groups can be introduced to modulate the electronic and steric profile of the molecule.
Further Reactions: The hydrazide intermediate can also serve as a precursor for the synthesis of other heterocyclic systems, such as triazines, through intramolecular cyclization reactions, further expanding the structural diversity of the compound library researchgate.net.
These modifications allow for the creation of large, diverse libraries of compounds from a single, common intermediate, facilitating the rapid identification and optimization of lead compounds.
The bromine and chlorine atoms on the this compound scaffold are not merely passive substituents; they are critical elements in rational ligand design. Halogen atoms can form a specific, non-covalent interaction known as a halogen bond (XB) nih.gov. This interaction occurs between an electrophilic region on the halogen atom (termed a σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom on a protein backbone or side chain acs.orgnih.gov.
Key ligand design principles derived from this scaffold include:
Directionality and Selectivity: Halogen bonds are highly directional, which can help to lock a ligand into a specific conformation within a binding pocket, leading to enhanced selectivity and potency nih.gov.
Modulation of Physicochemical Properties: Halogenation affects key drug-like properties such as lipophilicity, metabolic stability, and membrane permeability.
Therefore, the presence of both bromine and chlorine offers multiple potential sites for halogen bonding, providing medicinal chemists with powerful tools to fine-tune interactions with a target protein. The rational placement of these halogens is a key strategy in modern drug design nih.gov.
Theoretical Studies on Interactions with Biological Systems
Theoretical and computational chemistry provides invaluable insights into the intrinsic properties of this compound derivatives and their interactions with biological macromolecules. Density Functional Theory (DFT) is a commonly employed method to study these molecules dergipark.org.trepstem.netnih.gov.
DFT calculations can be used to determine:
Optimized Molecular Geometry: Predicting the most stable three-dimensional conformation of the molecule.
Electronic Properties: Calculating the distribution of electron density, which is crucial for understanding reactivity and intermolecular interactions. This includes mapping the Molecular Electrostatic Potential (MEP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions nih.gov.
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's chemical reactivity and kinetic stability nih.gov.
Vibrational Frequencies: These calculations can predict infrared (IR) and Raman spectra, which aids in the experimental characterization of the synthesized compounds nih.gov.
Computational Approaches in Ligand-Target Interactions
Computational methods are essential for predicting and analyzing how ligands derived from the this compound scaffold bind to their biological targets. These in silico techniques accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.
Molecular Docking: This is a primary computational tool used to predict the preferred binding pose and affinity of a ligand within the active site of a target protein mdpi.com. Studies on related pyridine-hydrazone compounds have used docking to elucidate binding modes against various targets, including:
Epidermal Growth Factor Receptor (EGFR) nih.gov
DNA Gyrase bibliomed.org
Bovine Serum Albumin (BSA) nih.gov
SARS-CoV-2 Main Protease researchgate.net
Docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues. For halogenated ligands, docking is crucial for predicting potential halogen bonds with the protein target nih.govresearchgate.net.
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations offer a dynamic view of the ligand-protein complex over time. MD simulations can:
Assess the stability of the binding pose predicted by docking researchgate.net.
Provide a more accurate estimation of binding free energies.
Reveal the role of water molecules and conformational changes in the protein upon ligand binding.
Characterize the stability and geometry of specific interactions, such as halogen bonds, over the course of the simulation researchgate.net.
These computational approaches provide a detailed, atom-level understanding of ligand-target interactions, guiding the iterative process of lead optimization to enhance binding affinity and selectivity.
Advanced Topics and Future Research Perspectives
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex molecules like derivatives of 5-Bromo-3-chloro-2-hydrazinylpyridine is increasingly benefiting from the adoption of automated flow chemistry. researchgate.netbohrium.com This technology offers significant advantages over traditional batch processing by enabling precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, increased product purity, and improved safety. researchgate.netnih.gov Automated flow synthesis systems can overcome challenges associated with batch synthesis, including reduced generation of chemical waste and optimized reaction conditions. researchgate.net
For the derivatization of halogenated pyridine (B92270) hydrazines, flow chemistry allows for the safe handling of potentially hazardous reagents and intermediates. The enhanced heat and mass transfer in microreactors can facilitate reactions that are difficult to control in batch, such as rapid exothermic reactions. nih.gov Automated platforms can telescope multiple reaction steps, integrating synthesis with in-line analysis and purification, thereby accelerating the generation of compound libraries for screening purposes. syrris.comdrugdiscoverytrends.com This approach is particularly valuable for exploring the chemical space around the this compound scaffold, allowing for the rapid synthesis of a diverse range of analogs for biological evaluation. drugdiscoverytrends.com The integration of artificial intelligence and machine learning with automated flow systems further promises to enhance the efficiency of synthesizing novel pharmaceutical compounds. bohrium.com
Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis of Halogenated Pyridine Derivatives
| Feature | Traditional Batch Synthesis | Automated Flow Chemistry |
| Reaction Control | Less precise, potential for temperature/concentration gradients | Precise control over temperature, pressure, and stoichiometry |
| Safety | Higher risk with hazardous reagents and exothermic reactions | Enhanced safety due to small reaction volumes and better heat dissipation nih.gov |
| Efficiency & Yield | Can be lower due to side reactions and workup losses | Often higher yields and purity due to optimized conditions researchgate.net |
| Scalability | Can be challenging, often requires re-optimization | Simpler to scale by running the system for a longer duration nih.gov |
| Automation | Limited to parallel and combinatorial library generation | Enables multi-step, telescoped reactions with in-line analysis syrris.com |
| Waste Generation | Can generate significant solvent and reagent waste | Reduced waste through optimized stoichiometry and solvent use researchgate.net |
Supramolecular Assembly and Self-Assembled Structures of Derivatives
The unique structural features of this compound derivatives, particularly the presence of halogen atoms and the pyridine ring, make them interesting candidates for supramolecular assembly. Halogen bonds, which are noncovalent interactions involving a halogen atom as an electrophilic center, can play a crucial role in directing the self-assembly of these molecules. nih.govmdpi.com The bromine and chlorine atoms on the pyridine ring can act as halogen-bond donors, interacting with Lewis basic sites on adjacent molecules to form ordered structures. mdpi.com
Research on related pyridine derivatives has shown that halogen bonding can be a key factor in the formation of supramolecular fibers and other self-assembled architectures. nih.gov For instance, the self-assembly of azopyridine halogen-bonded complexes demonstrates that the presence and nature of the halogen atom are critical for the formation of fibrous structures. nih.gov Similarly, pyridine-modified lipoic acid derivatives have been designed to utilize halogen bonding for molecular recognition. mdpi.com The interplay between halogen bonding, hydrogen bonding from the hydrazine (B178648) moiety, and π-π stacking of the pyridine rings can lead to the formation of complex and functional supramolecular structures. The nature of the solvent and the specific substituents on the pyridine ring can also influence the morphology of the resulting self-assembled structures. nih.gov
Photoinduced Reactions and Photophysical Properties
The photochemistry of halogenated pyridine hydrazines is a promising area of research. The pyridine ring, being a heteroaromatic system, possesses distinct photophysical properties that can be tuned by substituents. ubc.ca The presence of heavy atoms like bromine and chlorine can influence the excited state dynamics, potentially promoting intersystem crossing and enhancing phosphorescence or facilitating photochemical reactions. rsc.org
Studies on related compounds have shown that photoinduced reactions can be a powerful tool for derivatization. For example, photocatalytic systems have been developed for the cleavage of N-N bonds in hydrazines and hydrazides using visible light. nih.gov This suggests that the hydrazine moiety in this compound could be a site for photochemical modification. Furthermore, photochemical methods for the functionalization of pyridines via pyridinyl radicals have been reported, opening up possibilities for C-H functionalization under mild conditions. acs.org The photophysical properties, such as absorption and emission wavelengths, and fluorescence quantum yields, of derivatives can be significantly altered by the nature and position of the halogen substituents. rsc.orgresearchgate.net Hydrazide-hydrazone derivatives have been investigated as photoswitches, where photoisomerization leads to changes in fluorescence, indicating the potential for developing photoresponsive materials from this compound. rsc.orgrsc.org
Catalyst Development for Derivatization of Halogenated Pyridine Hydrazines
The derivatization of the this compound scaffold is crucial for exploring its structure-activity relationships. The presence of two different halogen atoms and a hydrazine group offers multiple sites for modification. Catalyst development is key to achieving selective functionalization.
Palladium-catalyzed cross-coupling reactions are a well-established method for forming C-C and C-N bonds. nih.gov Recent advancements have focused on developing catalysts for the coupling of hydrazine with aryl halides. nih.gov These methods could potentially be adapted for the arylation of the hydrazine group in this compound. Furthermore, Suzuki, Negishi, and other cross-coupling reactions are powerful tools for modifying the pyridine ring at the positions of the bromine and chlorine atoms. organic-chemistry.org The development of catalysts that can selectively activate one halogen over the other is an area of active research. znaturforsch.comresearchgate.net
Beyond cross-coupling, methods for the regioselective C-H functionalization of pyridines are emerging, offering new ways to introduce substituents without pre-functionalization. acs.orgresearchgate.net Catalyst design plays a critical role in controlling the position of functionalization. nih.gov For instance, designed phosphine (B1218219) reagents have been used for the selective halogenation of pyridines at the 4-position. researchgate.netnih.gov The development of catalysts for the selective derivatization of the hydrazine moiety, for example, through C-N cross-coupling reactions, is also an important research direction. researchgate.net
Table 2: Potential Catalytic Derivatization Reactions for this compound
| Reaction Type | Target Site | Potential Catalyst Systems |
| Suzuki Coupling | C5-Br, C3-Cl | Palladium complexes with phosphine ligands nih.govorganic-chemistry.org |
| Negishi Coupling | C5-Br, C3-Cl | Palladium or Nickel catalysts with organozinc reagents organic-chemistry.org |
| Buchwald-Hartwig Amination | C5-Br, C3-Cl | Palladium complexes with specialized ligands nih.gov |
| C-N Coupling | N-Hydrazine | Palladium or Copper catalysts nih.govresearchgate.net |
| C-H Functionalization | C4-H, C6-H | Transition metal catalysts, photoredox catalysts acs.orgresearchgate.net |
| Halogen-Metal Exchange | C5-Br, C3-Cl | Organolithium or Grignard reagents followed by catalysis znaturforsch.comresearchgate.net |
Exploration of Novel Molecular Targets through Scaffold-Based Approaches
The pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs. nih.govrsc.org Its presence in numerous bioactive compounds highlights its ability to interact with a variety of biological targets. arabjchem.org The this compound core represents a versatile scaffold for the design of new therapeutic agents. By systematically modifying the substituents at the bromine, chlorine, and hydrazine positions, libraries of compounds can be generated to screen against different molecular targets.
This scaffold-based approach allows for the exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors of specific enzymes or receptors. nih.gov Pyridine-containing compounds have shown promise as anticancer, antimicrobial, and antiviral agents. nih.gov For example, derivatives of hydrazinylpyridines have demonstrated notable antimicrobial properties. The pyridine-1,2,4-triazole-3-thione-hydrazone scaffold has been investigated for novel antimicrobial and antitumor agents. nih.gov By exploring the chemical diversity that can be generated from the this compound core, it is possible to identify novel compounds that modulate the activity of previously unexplored or "undruggable" molecular targets. The unique electronic and steric properties conferred by the halogen atoms and the hydrazine group can lead to novel binding interactions and biological activities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-3-chloro-2-hydrazinylpyridine, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves nucleophilic substitution or hydrazine addition to halogenated pyridine precursors. For example, substituting bromine or chlorine atoms on the pyridine ring with hydrazine under controlled pH (e.g., acidic or basic conditions) can yield the target compound. Reaction temperature (e.g., 60–80°C) and solvent choice (e.g., ethanol or DMF) critically affect yield and purity. Parallel experiments with varying molar ratios of hydrazine to precursor (e.g., 1:1 vs. 1:2) are recommended to optimize efficiency . Characterization via -NMR and HPLC-MS is essential to confirm structural integrity and purity .
Q. How can researchers address purification challenges for this compound due to polar functional groups?
- Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) is effective. For highly polar impurities, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase improves separation. Recrystallization from ethanol or acetonitrile may further enhance purity, monitored by TLC or HPLC .
Q. What functional groups in this compound are most reactive, and how do they influence downstream applications?
- Answer : The hydrazine (-NH-NH) group is nucleophilic, enabling condensation reactions with carbonyl compounds (e.g., ketones or aldehydes) to form hydrazones. The bromine and chlorine substituents facilitate cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for derivatization. Reactivity can be modulated by adjusting pH or using catalysts like palladium .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage conditions, and what degradation pathways are observed?
- Answer : Stability studies under ambient light, humidity, and temperature (e.g., 4°C vs. 25°C) reveal degradation via hydrolysis of the hydrazine group or dehalogenation. Accelerated stability testing (40°C/75% RH) combined with LC-MS analysis identifies major degradation products, such as dehalogenated pyridines or oxidized hydrazine derivatives. Storage in inert atmospheres (argon) and desiccated conditions at -20°C is recommended for long-term stability .
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents on the pyridine ring. Molecular docking studies (using software like MOE) predict binding affinities for biological targets. Solvent effects are simulated via COSMO-RS to optimize reaction conditions .
Q. How can researchers design biological activity assays for this compound derivatives?
- Answer : Derivatives synthesized via cross-coupling or condensation reactions are screened against enzyme targets (e.g., kinases or hydrolases) using fluorescence-based assays or SPR (Surface Plasmon Resonance). Dose-response curves (IC/EC) and molecular dynamics simulations validate mechanistic hypotheses. Toxicity is assessed via cell viability assays (e.g., MTT) .
Q. How should contradictory data on reaction yields or biological activity be resolved?
- Answer : Reproduce experiments with strict control of variables (e.g., moisture, oxygen). Use high-purity reagents and standardized protocols. For biological data, validate via orthogonal assays (e.g., Western blot alongside enzymatic assays). Statistical tools (ANOVA, t-tests) identify outliers, while multivariate analysis (PCA) uncovers hidden variables .
Q. What strategies enable efficient derivatization of this compound for structure-activity relationship (SAR) studies?
- Answer : Employ sequential functionalization:
- Step 1 : Suzuki-Miyaura coupling to replace bromine with aryl/heteroaryl groups.
- Step 2 : Condensation of the hydrazine group with aldehydes to form hydrazones.
- Step 3 : Chlorine substitution via nucleophilic aromatic substitution (e.g., with amines).
Reaction progress is tracked via -NMR and HRMS .
Q. What scale-up considerations are critical for synthesizing this compound in multi-gram quantities?
- Answer : Optimize heat and mass transfer by transitioning from batch to flow chemistry. Use scalable purification methods (e.g., centrifugal partition chromatography). Monitor exothermic reactions with in-situ FTIR or Raman spectroscopy. Safety protocols for hydrazine handling (e.g., PPE, fume hoods) are mandatory .
Methodological Notes
- Data Tables : Refer to crystallographic data (e.g., CCDC entries in ) for bond lengths/angles.
- Contradictions : Address discrepancies in synthesis yields by comparing solvent polarity ( vs. 8) or catalyst loading.
- Tools : Utilize RCSB PDB for target protein structures and MOE for docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
